1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a nitro group at the 4-position of one pyrazole ring and a carboxylic acid group at the 4-position of another pyrazole ring, connected via a methylene bridge.
Preparation Methods
The synthesis of 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by nitration and carboxylation reactions. The reaction conditions typically include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods often employ catalysts and advanced purification techniques to achieve the desired product efficiently .
Chemical Reactions Analysis
1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations . Major products formed from these reactions include amino derivatives, alcohols, and various substituted pyrazoles.
Scientific Research Applications
1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid: Differing in the position of the carboxylic acid group.
1-[(4-amino-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid: Featuring an amino group instead of a nitro group.
1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid: Containing a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[(4-nitropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O4/c14-8(15)6-1-9-11(3-6)5-12-4-7(2-10-12)13(16)17/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOBCUQHWNOUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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